11-Benzyl-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
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Overview
Description
11-Benzyl-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is a complex organic compound that features a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Benzyl-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione can be achieved through a multi-step process. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the selection of appropriate boron reagents and palladium catalysts, as well as the use of automated synthesis equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
11-Benzyl-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
11-Benzyl-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[730
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound’s unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 11-Benzyl-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. This interaction may involve binding to enzymes or receptors, leading to changes in cellular function and signaling .
Comparison with Similar Compounds
Similar Compounds
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: This compound shares a similar structure and has been studied for its biological activity.
Other Benzimidazole Derivatives: These compounds are known for their analgesic, antiproliferative, antidiabetic, anticancer, anti-inflammatory, and antioxidant activity.
Uniqueness
What sets 11-Benzyl-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione apart is its unique tricyclic structure, which may confer specific properties and activities not found in other similar compounds .
Properties
Molecular Formula |
C22H24N4O3S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
11-benzyl-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecane-7,12-dione |
InChI |
InChI=1S/C22H24N4O3S/c1-29-18-10-6-5-9-16(18)14-24-20(27)19-17(11-12-30-19)26-21(24)23-25(22(26)28)13-15-7-3-2-4-8-15/h2-10,17,19,21,23H,11-14H2,1H3 |
InChI Key |
XUCWYAXOSHGURZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2C3NN(C(=O)N3C4CCSC4C2=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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